Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their biological activity .
Mechanism of Action
Mode of Action
The mode of action of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is currently unknown due to the lack of specific information on its targets . It is used as a reactant for the synthesis of various compounds .
Biochemical Pathways
This compound is used in the synthesis of various compounds, including orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and cyclic prodrug of RGD peptidomimetic
Result of Action
It is primarily used as a reactant in the synthesis of other compounds .
Action Environment
Safety data sheets suggest that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions within the desired range .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative with similar structural features.
Icaridin: A piperidine-based insect repellent with a similar core structure.
Uniqueness
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl and hydroxyethyl groups provide unique sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXSMTCXQUGEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553487 | |
Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115909-91-6 | |
Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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